N-(2-ethyl-6-methylphenyl)-2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Description

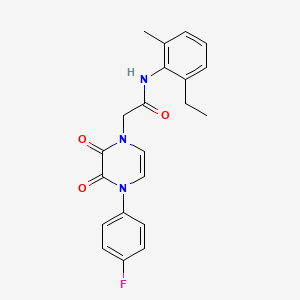

N-(2-ethyl-6-methylphenyl)-2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a heterocyclic compound featuring a dihydropyrazine core substituted with a 4-fluorophenyl group and an acetamide-linked 2-ethyl-6-methylphenyl moiety. Its structure combines electron-withdrawing (fluorophenyl, dioxo groups) and lipophilic (ethyl, methyl) substituents, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-3-15-6-4-5-14(2)19(15)23-18(26)13-24-11-12-25(21(28)20(24)27)17-9-7-16(22)8-10-17/h4-12H,3,13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMCZXXGXYLDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C24H22FN3O3

- Molecular Weight : 451.51 g/mol

- CAS Number : 1252877-65-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It is known to inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation : The compound may act as a modulator for specific receptors associated with inflammatory responses and pain management.

Pharmacological Effects

Research indicates several pharmacological effects of this compound:

-

Anticancer Activity :

- In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

- A study demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.

-

Anti-inflammatory Effects :

- The compound has been shown to reduce pro-inflammatory cytokines in animal models of inflammation.

- It effectively lowers edema in models of acute inflammation.

-

Analgesic Properties :

- Animal studies suggest that this compound possesses analgesic properties comparable to standard pain relievers.

Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Evaluated the anticancer effects on MCF-7 breast cancer cells; results indicated a dose-dependent inhibition of cell viability. |

| Study 2 | Investigated anti-inflammatory properties in a rat paw edema model; significant reduction in swelling was observed compared to control groups. |

| Study 3 | Assessed analgesic effects using the formalin test in mice; showed reduced pain scores at various dosages. |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its dihydropyrazine scaffold and substitution pattern. Below is a comparative analysis with structurally related molecules from patent literature and research studies:

Table 1: Structural and Physicochemical Comparisons

Key Structural and Functional Differences

Core Heterocycle: The target compound’s 3,4-dihydropyrazine core is less aromatic than the pyrazolo[3,4-d]pyrimidine or chromenone systems in analogs like Example 83. The 2,3-dioxo groups in the dihydropyrazine enhance hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability relative to non-polar analogs.

Substituent Effects: The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, similar to the 3-fluorophenyl in Example 83. However, the absence of bulky groups (e.g., isopropoxy in Example 83) likely reduces steric hindrance at binding sites. The 2-ethyl-6-methylphenyl acetamide side chain introduces steric bulk and lipophilicity, contrasting with the polar dimethylamino group in Example 83. This difference may influence pharmacokinetic profiles, such as metabolic stability or plasma protein binding.

Synthetic Accessibility :

- The target compound’s synthesis likely involves straightforward coupling of pre-functionalized pyrazine and acetamide intermediates. In contrast, Example 83 requires multi-step Suzuki-Miyaura cross-coupling, as evidenced by the use of palladium catalysts and boronate esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.